molecular formula C11H14N4O B13048958 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B13048958
M. Wt: 218.26 g/mol
InChI Key: YJQQTYKVKPHPFL-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a tetrahydro-2H-pyran-4-yl group at position 5 and an amine group at position 2. The triazolo[1,5-a]pyridine scaffold is structurally related to purines, making it a versatile pharmacophore in medicinal chemistry and agrochemical research . The tetrahydro-2H-pyran-4-yl substituent, a cyclic ether, enhances solubility and metabolic stability compared to non-polar substituents, which is critical for bioavailability in drug design . Synthetically, such compounds are typically derived from 5-amino-1,2,4-triazole precursors via cyclocondensation reactions with ketones or esters, as demonstrated in studies involving ethoxymethylideneacetylacetone and acetylpyruvic acid ethyl ester .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

5-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C11H14N4O/c12-11-13-10-3-1-2-9(15(10)14-11)8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H2,12,14)

InChI Key

YJQQTYKVKPHPFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC3=NC(=NN32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the cyclization of N-(pyridin-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.

    Reduction: Reduction reactions can modify the triazolo-pyridine core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that compounds featuring the triazolo-pyridine scaffold, including 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine, exhibit potential as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 inhibitors are being explored as a strategy for enhancing immune responses in cancer therapy. The structural modifications in this compound have led to improved potency and selectivity against IDO1, making it a candidate for further development in cancer immunotherapy .

Neuropharmacology

The compound has been evaluated for its effects on various neuropharmacological targets. Its ability to penetrate the blood-brain barrier and modulate neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, studies have shown that derivatives of this compound can influence pathways involved in neuroinflammation and neurodegeneration .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
IDO1 InhibitionCancer Immunotherapy
Neurotransmitter ModulationNeurological Disorders
Antimicrobial ActionBacterial Cell Wall Synthesis

Case Study 1: IDO1 Inhibition

A study focusing on the structure-based design of IDO1 inhibitors revealed that modifications to the triazolo-pyridine scaffold significantly enhanced binding affinity and selectivity. The synthesized analogs demonstrated sub-micromolar IC50 values against IDO1 in vitro, indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Neuropharmacological Effects

In a preclinical model of neuroinflammation, derivatives of the compound were administered to assess their impact on inflammatory markers. Results indicated a reduction in pro-inflammatory cytokines and improved behavioral outcomes in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it binds to the catalytic subunit of DNA-PK, preventing the repair of double-strand DNA breaks . This inhibition can enhance the efficacy of DNA-damaging agents used in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine, a comparative analysis with structurally analogous compounds is essential. Key analogs include halogenated derivatives, pyrimidine-based analogs, and sulfonamide-functionalized variants (Table 1).

Table 1: Structural and Functional Comparison of Triazolo-Pyridine/Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Applications Synthesis Method Reference
This compound 5: Tetrahydro-2H-pyran-4-yl; 2: NH₂ Enhanced solubility, potential CNS activity Cyclocondensation of aminotriazoles with cyclic ketones
5-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine 5: Br; 2: NH₂ Intermediate for cross-coupling reactions Halogenation of parent amine derivative
5-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine 5: Cl; 2: NH₂ Herbicidal precursor Similar to bromo analog
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Fused pyrazolo-triazolo-pyrimidine core Anticancer/antimicrobial agents Isomerization of pyrazolo-triazolo-pyrimidine intermediates
1,2,4-Triazolo[1,5-a]pyrimidine-2-sulfonamides 2: SO₂NH-alkyl/aryl Herbicidal activity (ALS inhibitors) Sulfonylation of triazolopyrimidines
N-(3-(4-Methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 8: Methanesulfonylphenyl; 2: NH-aryl Drug metabolite (hypothetical kinase inhibitor) Multi-step coupling and functionalization

Structural and Functional Divergences

  • Core Heterocycle : Unlike pyrimidine-based analogs (e.g., pyrazolo-triazolo-pyrimidines in ), the pyridine core in the target compound reduces ring strain and alters electronic properties, influencing binding affinity in biological targets.
  • Substituent Effects :
    • Halogenated Derivatives (Br/Cl) : The bromo and chloro analogs () exhibit lower solubility but serve as intermediates for Suzuki-Miyaura cross-coupling, enabling diversification into complex pharmacophores.
    • Sulfonamide Derivatives : The sulfonamide group in 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides confers herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism absent in the target compound .
    • Tetrahydro-2H-pyran-4-yl Group : This substituent improves pharmacokinetic properties (e.g., metabolic stability) compared to halogenated or aryl-substituted analogs, making it favorable for CNS-targeted therapeutics.

Biological Activity

5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a complex heterocyclic compound that features a triazole ring fused with a pyridine structure. Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activities, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.26 g/mol

The presence of nitrogen-containing rings in its structure contributes to various pharmacological properties, making it a subject of interest in drug discovery and development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Michael Addition Reaction : Involves the reaction of 1,2,4-triazol-5-amine with α,β-unsaturated carbonyl compounds.
  • Cyclization Reactions : These reactions incorporate the tetrahydro-2H-pyran group into the triazolo-pyridine framework.

Optimizing conditions such as solvent selection and temperature can enhance yield and purity during synthesis.

Biological Activity

Compounds containing triazolo and pyridine motifs have been reported to exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown promise as inhibitors of protein kinases involved in cancer pathways.
  • Antimicrobial Properties : Structural analogs have demonstrated moderate activity against various bacterial and fungal strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitors of TGF-β type I receptor kinase
AntimicrobialModerate activity against bacterial and fungal strains
Selective Kinase InhibitionPotent inhibitors with selectivity profiles

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

  • Cancer Therapeutics :
    • A study identified a potent selective inhibitor targeting TGF-β type I receptor kinase. The compound exhibited significant anticancer activity in preclinical models, highlighting its potential as an immunotherapeutic agent .
  • Antimicrobial Evaluation :
    • Another research effort synthesized various triazolo-pyridine derivatives and evaluated their antimicrobial efficacy. The compounds showed moderate activity against different bacterial and fungal strains compared to standard antibiotics .
  • Kinase Profiling :
    • A profiling study revealed that certain derivatives displayed good selectivity against the protein kinome while maintaining favorable pharmacokinetic properties .

The specific mechanisms through which this compound exerts its biological effects require further elucidation. Interaction studies are crucial for understanding how this compound interacts with various biological systems.

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